

# 5'-O-DMT-N2-DMF-dG CAS number and molecular formula

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Compound of Interest

Compound Name: 5'-O-DMT-N2-DMF-dG

Cat. No.: B1144115

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An In-depth Technical Guide on **5'-O-DMT-N2-DMF-dG** and its Phosphoramidite Derivative in Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of **5'-O-DMT-N2-DMF-dG**, with a primary focus on its 3'-CE phosphoramidite derivative, a critical building block in solid-phase oligonucleotide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering detailed information on its properties, synthesis applications, and experimental protocols.

## **Compound Identification and Properties**

The N2-dimethylformamidine (DMF) protecting group on deoxyguanosine offers significant advantages in oligonucleotide synthesis, primarily related to its lability under basic conditions, allowing for faster and milder deprotection protocols. This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications.

Below is a summary of the key chemical data for the protected nucleoside and its corresponding phosphoramidite.

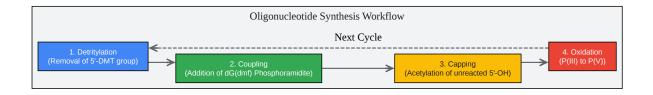


Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
5'-O-DMT-N2-DMF- dG	40094-22-2	С34Н36N6О6	624.70
5'-O-DMT-N2-DMF-2'- deoxyguanosine 3'- CE phosphoramidite	330628-04-1	C43H53N8O7P	824.92

## Role in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite of **5'-O-DMT-N2-DMF-dG** is a monomer used for the incorporation of deoxyguanosine residues into a growing oligonucleotide chain.[1] The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four chemical reactions. The use of the DMF protecting group on the exocyclic amine of guanine is advantageous as it is more labile than the traditional isobutyryl (ibu) group, allowing for more rapid deprotection.[2] This is especially important for G-rich sequences and for the synthesis of oligonucleotides containing base-labile modifications.[3]

The standard oligonucleotide synthesis cycle is a well-established automated process. The workflow for the incorporation of a single DMT-dG(dmf)-CE-Phosphoramidite monomer is depicted below.



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Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.



# Experimental Protocols Standard Oligonucleotide Synthesis Cycle

The following protocol outlines the key steps and reagents for the incorporation of DMT-dG(dmf)-CE-Phosphoramidite in an automated DNA synthesizer.

#### 1. Detritylation:

- Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
- Procedure: The support-bound oligonucleotide is treated with the TCA solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group for the next coupling step.[4][5]
   The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[4][5]
- Wash Step: Acetonitrile.

#### 2. Coupling:

- Reagents:
- DMT-dG(dmf)-CE-Phosphoramidite solution in anhydrous acetonitrile.
- Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile).
- Procedure: The phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] High coupling efficiency is crucial for the synthesis of long, high-quality oligonucleotides.[7][8]
- · Wash Step: Acetonitrile.

#### 3. Capping:

- · Reagents:
- Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.
- Cap B: 16% N-Methylimidazole in THF.
- Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in n-1 shortmer impurities.[4]
- Wash Step: Acetonitrile.

#### 4. Oxidation:

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

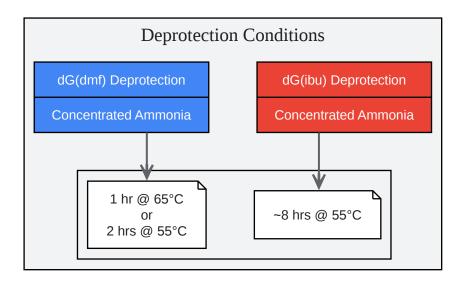


- Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[5]
- · Wash Step: Acetonitrile.

This cycle is repeated for each monomer to be added to the sequence.

### **Deprotection and Cleavage**

A key advantage of the DMF protecting group is the reduced time required for deprotection compared to the traditional isobutyryl (ibu) group.



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Figure 2: Comparison of deprotection times for dG(dmf) vs. dG(ibu).

Protocol for Deprotection with Concentrated Ammonia:

- Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
- Add concentrated ammonium hydroxide (28-30%).
- Heat the vial at 55°C for 2 hours or 65°C for 1 hour for oligonucleotides synthesized with dG(dmf).[3][7] For comparison, dG(ibu) typically requires longer deprotection times.



- After cooling, the ammonia solution containing the cleaved and deprotected oligonucleotide is removed from the support.
- The solution is then dried down, and the resulting oligonucleotide is purified, typically by HPLC or cartridge purification.

Note on Mild Deprotection: The lability of the DMF group also makes it suitable for milder deprotection conditions when base-sensitive reporters or modified bases are present in the oligonucleotide.[9]

**Quantitative Data Summary** 

Parameter	dG(dmf)	dG(ibu) (Conventional)	Reference
Deprotection Time	1 hour at 65°C or 2 hours at 55°C in conc. NH <sub>3</sub>	~8 hours at 55°C in conc. NH₃	[3][7]
Deprotection with NaOH	Resistant; requires >72 hours at room temperature	Cleanly deprotected in 17 hours at room temperature	[10]
Advantages	Faster deprotection, suitable for G-rich sequences, reduces incomplete deprotection	Standard, well- characterized	[3][7]
Considerations	A lower concentration of iodine oxidizer (0.02M) is recommended	Standard protocols are widely established	[3][7]

## Conclusion

The use of **5'-O-DMT-N2-DMF-dG**-3'-CE-phosphoramidite in oligonucleotide synthesis provides a significant advantage in terms of efficiency, particularly during the deprotection step. Its faster cleavage under standard ammoniacal conditions reduces overall synthesis time and is



gentler on sensitive modified oligonucleotides. This makes it an excellent choice for high-throughput synthesis and the production of complex nucleic acid-based therapeutics and diagnostics. Researchers and drug developers can leverage the properties of this reagent to improve the quality and yield of their synthesized oligonucleotides.

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